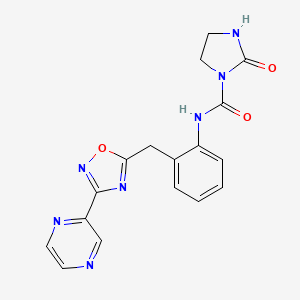

2-oxo-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)imidazolidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-oxo-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)imidazolidine-1-carboxamide is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. The presence of multiple heterocyclic rings such as imidazolidine, oxadiazole, and pyrazine suggests potential for interactions with various biological targets. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, which can provide insights into the potential properties and activities of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions starting from basic precursors. For instance, the synthesis of N-arylimidazo[1,2-a]pyrazine-2-carboxamides involves a condensation reaction of imidazo[1,2-a]pyrazine-2-carboxylic acid with different amines under microwave irradiation conditions . This suggests that the synthesis of the compound may also involve a condensation step, possibly using a similar imidazo[1,2-a]pyrazine derivative as a starting material.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings, which are known to impart significant biological activity. The imidazolidine ring, for example, is a saturated heterocycle that can contribute to the stability of the molecule, while the oxadiazole and pyrazine rings are unsaturated, allowing for potential electronic interactions with biological targets .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the functional groups present. The oxadiazole ring, in particular, is known for its participation in nucleophilic substitution reactions, which could be a key step in further derivatization or interaction with biological molecules . The presence of an imidazolidine ring could also affect the molecule's acidity and basicity, influencing its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically influenced by their molecular structure. The heterocyclic rings can contribute to the compound's solubility, melting point, and stability. The antimicrobial activity screening of similar compounds indicates that they may possess biological activity, which could be attributed to their ability to interact with microbial enzymes or receptors . The presence of multiple aromatic systems could also affect the compound's ability to absorb light, making it potentially useful in photophysical studies or as a fluorescent probe .

Scientific Research Applications

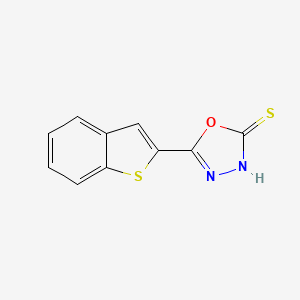

Synthesis and Heterocyclic Compound Development

Researchers have utilized thiosemicarbazide derivatives as precursors for synthesizing a wide array of heterocyclic compounds, including imidazoles, oxadiazoles, and triazoles, demonstrating the versatility of such chemical structures in drug development and chemical synthesis processes (Elmagd et al., 2017). This underscores the potential of 2-oxo-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)imidazolidine-1-carboxamide in contributing to the synthesis of compounds with varied biological activities.

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor activities of compounds synthesized from or related to this compound have been a significant focus. For instance, compounds with 1,2,4-oxadiazole ligands and their NHC (N-heterocyclic carbenes) complexes have been synthesized and evaluated for antitumor activity, showing impressive potency and tumor selectivity in various human tumor cell lines (Maftei, 2018). Moreover, novel benzimidazole–oxadiazole hybrid molecules have emerged as promising antimicrobial agents, with some showing potent anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, highlighting the therapeutic potential of such compounds in addressing tuberculosis and other microbial infections (Shruthi et al., 2016).

Antiviral Activities

The antiviral potential of heterocyclic compounds based on this compound derivatives has also been explored. Specifically, compounds have been tested against the avian influenza virus (H5N1), with some demonstrating promising antiviral activity, which could contribute to the development of new antiviral therapies (Flefel et al., 2012).

properties

IUPAC Name |

2-oxo-N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]imidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N7O3/c25-16-20-7-8-24(16)17(26)21-12-4-2-1-3-11(12)9-14-22-15(23-27-14)13-10-18-5-6-19-13/h1-6,10H,7-9H2,(H,20,25)(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTJTVWMNWTUHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[2-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2530691.png)

![7-(4-ethoxybenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2530693.png)

![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2530696.png)

![6-(2-fluorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2530697.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B2530700.png)

![2-amino-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2530701.png)